molecular formula C11H12O2S B14162251 Acrylic acid, 3-(phenylthio)-, ethyl ester CAS No. 64050-18-6

Acrylic acid, 3-(phenylthio)-, ethyl ester

Cat. No.: B14162251
CAS No.: 64050-18-6
M. Wt: 208.28 g/mol
InChI Key: PNBDVKSFHMUOKR-CMDGGOBGSA-N
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Description

3-(Phenylthio)acrylic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylthio group attached to an acrylic acid moiety, which is further esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)acrylic acid ethyl ester typically involves the esterification of 3-(Phenylthio)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:

3-(Phenylthio)acrylic acid+EthanolH2SO43-(Phenylthio)acrylic acid ethyl ester+Water\text{3-(Phenylthio)acrylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-(Phenylthio)acrylic acid ethyl ester} + \text{Water} 3-(Phenylthio)acrylic acid+EthanolH2​SO4​​3-(Phenylthio)acrylic acid ethyl ester+Water

Industrial Production Methods

On an industrial scale, the production of 3-(Phenylthio)acrylic acid ethyl ester may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(Phenylthio)acrylic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylthio)acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)acrylic acid ethyl ester involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenylthio group can undergo oxidation or substitution reactions, which can alter the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)acrylic acid: The parent compound without the ester group.

    3-(Phenylthio)propionic acid ethyl ester: A similar ester with a propionic acid moiety instead of acrylic acid.

    Phenylthioacetic acid ethyl ester: An ester with a phenylthio group attached to acetic acid.

Uniqueness

3-(Phenylthio)acrylic acid ethyl ester is unique due to the presence of both the phenylthio and acrylic acid moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

64050-18-6

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl (E)-3-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

PNBDVKSFHMUOKR-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/SC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CSC1=CC=CC=C1

Origin of Product

United States

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